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Compound of Interest

Compound Name: BOC-PHE(2-BR)-OH
CAS No.: 261165-02-0
Cat. No.: B558747
Get Quote
. J

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic characteristics of BOC-PHE(2-BR)-OH ((S)-N-BOC-2-
bromophenylalanine) is crucial for its application in peptide synthesis and medicinal chemistry.
This technical guide provides a summary of available spectroscopic data (NMR, IR, and Mass
Spectrometry) and outlines the general experimental protocols for their acquisition.

While specific experimental data for BOC-PHE(2-BR)-OH is not readily available in public
databases, this guide synthesizes information from commercial suppliers and analogous
compounds to provide a predictive and practical framework for its characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for BOC-PHE(2-BR)-OH
based on its chemical structure and data from similar BOC-protected amino acids.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
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1H NMR (Proton NMR)

13C NMR (Carbon NMR)

Chemical Shift (ppm)

Assignment

~1.4 9H, singlet (tert-butyl)
~3.1-3.4 2H, multiplet (B-CH-2)
~4.5 1H, multiplet (a-CH)

~5.0 1H, doublet (NH)
~7.1-7.6 4H, multiplet (aromatic)
~10-12 1H, broad singlet (COOH)

Note: Predicted chemical shifts are based on analogous compounds and may vary depending

on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Frequency (cm™1) Vibrational Mode Intensity

3300 - 2500 O-H stretch (Carboxylic Acid) Broad

~3400 N-H stretch (Urethane) Medium
~2980, 2930 C-H stretch (Aliphatic) Medium-Strong
~1710 C=0 stretch (Carboxylic Acid) Strong

~1690 C=0 stretch (Urethane) Strong

~1520 N-H bend (Amide I1) Medium

~1160 C-0O stretch (BOC group) Strong

~750 C-Br stretch Medium-Strong

Table 3: Mass Spectrometry (MS) Data (Predicted)
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Technique lon m/z (Mass-to-Charge Ratio)

~345.05, 347.05 (Isotopic

Electrospray lonization (ESI) [M+H]*
pattern for Br)

~367.03, 369.03 (Isotopic

[M+Na]*+
pattern for Br)
[M-H]- ~343.03, 345.03 (Isotopic
pattern for Br)
[M-Boc+H]* ~245.99, 247.99 (Isotopic
-Boc+

pattern for Br)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of BOC-PHE(2-BR)-OH are
outlined below. These are general procedures and may require optimization based on the
specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of BOC-PHE(2-BR)-OH in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-de, or MeOD) in a clean, dry NMR tube. The choice
of solvent will depend on the solubility of the compound and the desired chemical shift

resolution.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

e 1H NMR Acquisition:
o Tune and shim the probe to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum.
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o Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation
delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to *H NMR
to achieve an adequate signal-to-noise ratio.

o Process and reference the spectrum similarly to the H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is a common and convenient method.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder
and press the mixture into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment or the pure ATR crystal.

o Place the sample in the spectrometer and record the sample spectrum.
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o The instrument will automatically subtract the background to produce the final IR
spectrum.

o Typically, spectra are collected in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should
be compatible with the chosen ionization technique.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, most commonly Electrospray lonization (ESI).

o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in both positive and negative ion modes to observe different
adducts and fragments.

o For positive ion mode, common adducts are [M+H]* and [M+Na]*. For negative ion mode,
the deprotonated molecule [M-H]~ is typically observed.

o If further structural information is required, tandem mass spectrometry (MS/MS) can be
performed to induce fragmentation and analyze the resulting daughter ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like BOC-PHE(2-BR)-OH.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of BOC-
PHE(2-BR)-OH.

» To cite this document: BenchChem. [Spectroscopic Profile of BOC-PHE(2-BR)-OH: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558747/docs#spectroscopic-profile-of-boc-phe-2-br-
oh-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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